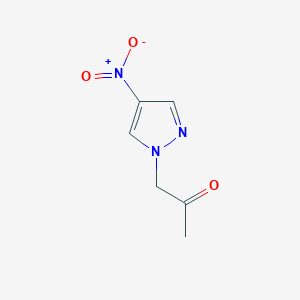

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitropyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQRYSOYVRXKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350577 | |

| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32407-65-1 | |

| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32407-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32407-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. This molecule is of interest as a potential building block in medicinal chemistry and materials science, incorporating the synthetically versatile pyrazole core and a reactive ketone functionality. This document outlines a plausible synthetic route, detailed experimental protocols, predicted characterization data, and essential safety information.

Overview

This compound is a derivative of 4-nitropyrazole, a compound recognized for its applications as an intermediate in the synthesis of pharmaceuticals and energetic materials.[1][2] The addition of an acetonyl group to the pyrazole ring introduces a ketone functionality that can be readily modified, opening avenues for the creation of more complex molecular architectures. The synthesis of this target molecule can be efficiently achieved through a two-step process: the nitration of pyrazole to form the 4-nitropyrazole intermediate, followed by its N-alkylation with a suitable haloacetone.

Synthesis Workflow

The overall synthetic strategy is a two-step process. The first step involves the electrophilic nitration of the pyrazole ring to yield 4-nitropyrazole. The subsequent step is a nucleophilic substitution reaction where the deprotonated 4-nitropyrazole acts as a nucleophile, attacking an electrophilic haloacetone to form the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Nitropyrazole (Intermediate)

A variety of methods exist for the synthesis of 4-nitropyrazole.[2] A common and effective method involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[1]

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Toluene

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add pyrazole to pre-cooled concentrated sulfuric acid.

-

To this mixture, add cold concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture under reflux for 3 hours.

-

Cool the mixture to room temperature and add an additional portion of the nitrating mixture (concentrated sulfuric and nitric acids).

-

Heat the mixture under reflux for another 3 hours.

-

After cooling, pour the reaction mixture slowly onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water and cold ethanol.

-

Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid.[1]

Synthesis of this compound

The N-alkylation of 4-nitropyrazole can be achieved using a haloacetone, such as chloroacetone or bromoacetone, in the presence of a base. The following protocol is adapted from a similar N-acetonylation of nitropyrazoles.[3]

Materials:

-

4-Nitropyrazole

-

Chloroacetone (or Bromoacetone)

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

To a solution of 4-nitropyrazole in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add chloroacetone (or bromoacetone) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Characterization Data (Predicted)

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₇N₃O₃ |

| Molecular Weight | 169.14 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 160-164 °C (for 4-nitropyrazole) |

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

-

δ ~ 8.2 ppm (s, 1H, pyrazole H5)

-

δ ~ 7.8 ppm (s, 1H, pyrazole H3)

-

δ ~ 5.0 ppm (s, 2H, CH₂ adjacent to pyrazole)

-

δ ~ 2.3 ppm (s, 3H, CH₃ of acetyl group)

13C NMR (100 MHz, CDCl₃):

-

δ ~ 200 ppm (C=O)

-

δ ~ 140 ppm (C4-NO₂)

-

δ ~ 135 ppm (C5)

-

δ ~ 125 ppm (C3)

-

δ ~ 55 ppm (CH₂)

-

δ ~ 26 ppm (CH₃)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3100-3150 (C-H stretch, aromatic)

-

~2900-3000 (C-H stretch, aliphatic)

-

~1720 (C=O stretch, ketone)

-

~1550 and ~1350 (N-O stretch, nitro group)

-

~1500-1600 (C=C and C=N stretch, pyrazole ring)

Mass Spectrometry (EI):

-

M⁺ at m/z = 169

-

Major fragments corresponding to the loss of the acetyl group, the nitro group, and fragmentation of the pyrazole ring.

Safety and Handling

4-Nitropyrazole:

-

Harmful if swallowed.[4]

-

Causes serious eye damage.[4]

-

May cause skin and respiratory irritation.[5]

-

Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn. Handle in a well-ventilated area or a fume hood.

Chloroacetone:

-

Toxic by inhalation, ingestion, and dermal contact.[6]

-

Flammable liquid and vapor.[7]

-

Causes severe skin and eye irritation/burns.[8]

-

Lachrymator.[6]

-

Work should be conducted in a fume hood with appropriate PPE, including chemical resistant gloves and splash goggles.[8]

All experimental procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before commencing any work.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined two-step synthesis is based on established and reliable chemical transformations. While the characterization data is predicted, it provides a solid baseline for researchers to confirm the identity and purity of the synthesized compound. The versatile functionalities present in the target molecule make it a promising candidate for further chemical exploration in the development of novel pharmaceuticals and advanced materials.

References

- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. <i>N</i>-ALKYLATION AND <i>N</i>-AMINATION OF ISOMERIC NITRO DERIVATIVES OF 3-METHYL-4-(1<i>H</i>-PYRAZOL-3(5)-YL)FURAZAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]

- 8. nj.gov [nj.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, with CAS number 32407-65-1, is a nitro-substituted heterocyclic compound. This technical guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and an exploration of its potential biological significance. Due to the limited availability of public research on this specific molecule, this guide also draws upon data from structurally related pyrazole derivatives to infer potential characteristics and applications. The synthesis of pyrazole derivatives is a well-established area of organic chemistry, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similar precursor. For this compound, a plausible synthetic route would involve the reaction of 4-nitropyrazole with a suitable three-carbon synthon containing a ketone functionality.

Chemical Identity and Physical Properties

A summary of the known identifiers and basic properties for this compound is provided below. It is important to note that detailed experimental data for this specific compound is not widely available in published literature.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 32407-65-1 | - |

| Molecular Formula | C₆H₇N₃O₃ | Chemical Supplier |

| Molecular Weight | 169.14 g/mol | Chemical Supplier |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Spectroscopic and Analytical Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons adjacent to the pyrazole ring, and the methyl protons of the acetone moiety. The chemical shifts would be influenced by the electron-withdrawing nitro group and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the methyl carbon. The positions of these signals would provide valuable information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to:

-

The C=O stretching of the ketone group (typically around 1715 cm⁻¹).

-

The N-O stretching of the nitro group (strong bands around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic pyrazole ring and the aliphatic chain.

-

C=N stretching of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the acetyl group, and cleavage of the pyrazole ring, providing further structural confirmation.

Experimental Protocols (General Methodologies)

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain. However, general methodologies for the synthesis and analysis of similar pyrazole derivatives can be described.

General Synthesis of N-Substituted Pyrazoles

A common method for the synthesis of N-substituted pyrazoles involves the alkylation of a pyrazole ring.

Workflow for a potential synthesis:

Caption: A potential synthetic workflow for this compound.

Protocol:

-

To a solution of 4-nitropyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the pyrazole nitrogen.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete deprotonation.

-

A solution of chloroacetone or bromoacetone in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

Potential Biological Signaling Pathways and Applications

While no specific biological activity has been reported for this compound, the pyrazole and nitro functionalities are present in many biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The nitro group can also be a key pharmacophore in various drugs.

Hypothesized logical relationship for drug discovery:

Caption: Logical workflow from a novel compound to a potential drug candidate.

Given the structural motifs, this compound could be a candidate for screening in various biological assays, particularly those related to cancer and inflammatory diseases. The nitro group might also make it a candidate for studies on bioreductive activation, a mechanism relevant to some anticancer and antimicrobial agents.

Conclusion

This compound is a chemical entity for which detailed physicochemical and biological data are not extensively documented in publicly accessible scientific literature. This guide has provided a summary of its known identifiers and has outlined the probable methodologies for its synthesis and characterization based on established organic chemistry principles. The presence of the 4-nitropyrazole moiety suggests that this compound could be of interest for further investigation in medicinal chemistry and drug discovery programs. Further experimental work is required to fully elucidate its properties and potential applications.

Spectroscopic and Synthetic Profile of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Technical Overview

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive summary of its spectroscopic characteristics based on analogous structures. It also outlines a generalized experimental protocol for its synthesis and subsequent characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be interested in the synthesis and characterization of novel pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and agrochemicals. The introduction of a nitro group onto the pyrazole ring can significantly modulate the electronic properties and biological activity of the molecule. The title compound, this compound, incorporates both the 4-nitropyrazole moiety and a propan-2-one substituent, suggesting potential applications as a versatile building block in organic synthesis or as a candidate for biological screening. This guide aims to provide a comprehensive, albeit predictive, spectroscopic profile and a general synthetic strategy for this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are summarized in Tables 1 and 2, respectively. These predictions are based on the known effects of the substituents on the pyrazole ring and the propan-2-one side chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-5 (pyrazole) |

| ~8.2 | Singlet | 1H | H-3 (pyrazole) |

| ~5.2 | Singlet | 2H | -CH₂- (methylene) |

| ~2.3 | Singlet | 3H | -CH₃ (methyl) |

Predicted in CDCl₃ as the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~140 | C-4 (pyrazole, C-NO₂) |

| ~138 | C-5 (pyrazole) |

| ~125 | C-3 (pyrazole) |

| ~55 | -CH₂- (methylene) |

| ~27 | -CH₃ (methyl) |

Predicted in CDCl₃ as the solvent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1550 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1500, ~1450 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~2920 | Weak | C-H stretching (aliphatic) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 169 | [M]⁺, Molecular ion |

| 127 | [M - NO₂]⁺ |

| 112 | [M - CH₂C(O)CH₃]⁺ |

| 57 | [CH₂C(O)CH₃]⁺ |

| 43 | [C(O)CH₃]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard methodologies for the synthesis and characterization of similar N-alkylated pyrazole derivatives.

Synthesis of this compound

A common method for the N-alkylation of pyrazoles is the reaction with an appropriate alkyl halide in the presence of a base.

-

Materials: 4-nitro-1H-pyrazole, chloroacetone (or bromoacetone), potassium carbonate (K₂CO₃), acetone (or acetonitrile) as solvent.

-

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph.

Workflow Diagrams

The following diagrams illustrate the synthetic workflow and the general process of spectroscopic analysis.

In-depth Technical Guide: Crystal Structure Analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search for the crystal structure analysis of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one, no specific crystallographic data or detailed experimental protocols for this exact compound could be located in the available scientific literature. The information required to generate a complete technical guide, including quantitative data tables and specific experimental workflows, is not publicly available at this time.

This guide will therefore provide a general overview of the methodologies and data presentation that would be expected in a comprehensive crystal structure analysis of a novel compound like this compound, based on standard practices in the field of crystallography.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemistry and drug discovery. This analysis provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions, which are critical for understanding its chemical behavior and biological activity. This document outlines the typical experimental and computational steps involved in the crystal structure analysis of a small organic molecule, using the hypothetical case of this compound.

Experimental Protocols

The following sections describe the standard experimental procedures that would be employed for the synthesis, crystallization, and X-ray diffraction data collection of a novel compound.

2.1. Synthesis and Purification

The synthesis of this compound would likely involve the N-alkylation of 4-nitro-1H-pyrazole with a suitable propan-2-one derivative. A generalized synthetic pathway is illustrated below.

Caption: Generalized synthetic workflow for this compound.

Following the reaction, the crude product would be purified, typically by column chromatography, to achieve high purity suitable for crystallization. The identity and purity of the compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Various crystallization techniques would be explored, including:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2.3. X-ray Data Collection

A suitable single crystal would be mounted on a diffractometer. The general workflow for data collection is as follows:

Caption: Experimental workflow for single-crystal X-ray diffraction.

The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) would be used. A series of diffraction images are collected as the crystal is rotated.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters.

3.1. Crystal Data and Structure Refinement

This table provides a summary of the crystal and experimental parameters.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₆H₇N₃O₃ |

| Formula weight | 169.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0AAA |

| Largest diff. peak and hole | d.ddd and -e.eee e.Å⁻³ |

3.2. Selected Bond Lengths and Angles

This table would list key intramolecular distances and angles with their estimated standard deviations.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | X.XXX(Y) |

| N2-C3 | Y.YYY(Z) |

| C3-C4 | Z.ZZZ(A) |

| C4-C5 | A.AAA(B) |

| C5-N1 | B.BBB(C) |

| N1-C6 | C.CCC(D) |

| C4-N3 | D.DDD(E) |

| N3-O1 | E.EEE(F) |

| N3-O2 | F.FFF(G) |

| C6-C7 | G.GGG(H) |

| C7-O3 | H.HHH(I) |

| C7-C8 | I.III(J) |

| N2-N1-C5 | XXX.X(Y) |

| N1-C5-C4 | YYY.Y(Z) |

| C5-C4-C3 | ZZZ.Z(A) |

| C4-C3-N2 | AAA.A(B) |

| C3-N2-N1 | BBB.B(C) |

| O1-N3-O2 | CCC.C(D) |

Molecular and Crystal Structure Visualization

A key component of a crystallographic report is the visualization of the molecular structure and its packing in the crystal lattice.

Caption: A 2D representation of the molecular connectivity.

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram would typically be generated to show the anisotropic displacement parameters of the non-hydrogen atoms. Diagrams illustrating intermolecular interactions, such as hydrogen bonds or π-π stacking, are also crucial for understanding the supramolecular chemistry.

Conclusion

While a specific crystal structure analysis for this compound is not currently available in the public domain, this guide outlines the standard procedures and expected data presentation for such a study. A complete analysis would provide definitive structural information, which is essential for rational drug design and the development of structure-activity relationships. The scientific community awaits the publication of this data to further understand the chemical and physical properties of this compound.

Biological activity screening of novel nitropyrazole compounds

An In-depth Technical Guide to the Biological Activity Screening of Novel Nitropyrazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The incorporation of a nitro group to form nitropyrazole compounds can further modulate their biological properties, making them promising candidates for drug discovery.[3] These compounds have been investigated for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][5] This guide provides a comprehensive overview of the core methodologies used to screen novel nitropyrazole compounds for these key biological activities, complete with detailed experimental protocols, structured data presentation, and workflow visualizations.

Anticancer Activity Screening

A primary focus in the evaluation of novel nitropyrazole compounds is their potential as anticancer agents.[6][7] Screening for anticancer activity typically begins with assessing the cytotoxicity of the compounds against various cancer cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[8] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.[10]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

Potential Therapeutic Targets of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one: A Technical Guide

Disclaimer: The compound 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is not extensively documented in publicly available scientific literature. Therefore, this guide extrapolates its potential therapeutic targets and biological activities based on the well-established pharmacological profile of structurally related nitro-pyrazole and pyrazole derivatives. The information presented herein is intended for research and drug development professionals and should be considered theoretical until validated by specific experimental data for the compound .

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The introduction of a nitro group can significantly modulate the physicochemical and pharmacological properties of the pyrazole ring, often enhancing its biological potency. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of related compounds.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, this compound could potentially be investigated for the following therapeutic applications:

-

Anticancer Activity: Targeting key regulators of cell cycle and proliferation.

-

Anti-inflammatory Activity: Modulating enzymatic pathways involved in inflammation.

-

Antimicrobial Activity: Disrupting essential processes in bacteria and fungi.

-

Neuroprotective Activity: Protecting neuronal cells from damage and degeneration.

Anticancer Targets

Pyrazole derivatives have been extensively investigated as anticancer agents, with several compounds targeting key kinases involved in cancer cell proliferation and survival.

Key Potential Anticancer Targets:

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Their inhibition can induce apoptosis in tumor cells.

-

Receptor Tyrosine Kinases (RTKs): Various RTKs, such as EGFR and VEGFR, are often dysregulated in cancer and are viable targets for pyrazole-based inhibitors.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Pyrazole-isoxazole hybrids | HT-1080 | - | ≥ 100 | [1] |

| Pyrazole-1,2,3-triazole hybrids | HT-1080 | - | Average | [1] |

| Pyrazole naphthalene derivatives | MCF-7 | VEGFR-2 | - | [1] |

| 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one | Lung Cancer | - | - | [1] |

| Pyrazole Chalcones | MCF-7, HeLa | - | - | [2] |

Anti-inflammatory Targets

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.

Key Potential Anti-inflammatory Targets:

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory and analgesic effects of many pyrazole-based drugs, reducing the synthesis of prostaglandins involved in inflammation.[3]

-

5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX can provide broader anti-inflammatory effects by blocking the synthesis of both prostaglandins and leukotrienes.

-

Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB signaling pathway can suppress the expression of pro-inflammatory cytokines and mediators.

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrazole-hydrazone derivative 4a | COX-2 | 0.67 | 8.41 | [4] |

| Pyrazole-hydrazone derivative 4b | COX-2 | 0.58 | 10.55 | [4] |

| Trimethoxy pyrazolone derivative 5f | COX-2 | 1.50 | 9.56 | [5] |

| Trimethoxy aminopyrazole derivative 6f | COX-2 | 1.15 | 8.31 | [5] |

| Pyrazole derivative 2a | COX-2 | 0.01987 | - | [6] |

| Pyrazole derivative 3b | COX-2 | 0.03943 | 22.21 | [6] |

| Pyrazole derivative 5b | COX-2 | 0.03873 | 17.47 | [6] |

| Pyrazole derivative 5e | COX-2 | 0.03914 | 13.10 | [6] |

| Celecoxib (Reference) | COX-2 | 0.87 | 8.85 | [4] |

Antimicrobial Targets

Nitro-aromatic compounds, including nitro-pyrazoles, are known for their antimicrobial properties.

Key Potential Antimicrobial Targets:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes disrupts DNA replication.

-

Enzymes in Folic Acid Biosynthesis: Targeting dihydrofolate reductase or dihydropteroate synthase can block bacterial growth.

-

Cell Wall Synthesis: Inhibition of key enzymes involved in peptidoglycan synthesis.

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [7] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [7] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [7] |

Neuroprotective Targets

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.

Key Potential Neuroprotective Targets:

-

Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the levels of neurotransmitters and has therapeutic potential in neurodegenerative diseases.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases acetylcholine levels, a strategy used in the management of Alzheimer's disease.

-

Anti-inflammatory Pathways in the CNS: Targeting neuroinflammation by inhibiting pathways like NF-κB in microglia can be neuroprotective.

Table 4: Neuroprotective Activity of Representative Pyrazole Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| Pyrazole derivative 6g | IL-6 suppression | 9.562 | [8] |

| Pyrazole derivative 321 | AChE | 3.63 | [9] |

| Pyrazole derivative 321 | BChE | 56.01 | [9] |

| Donepezil (Reference) | AChE | 98.86 | [9] |

| Donepezil (Reference) | BChE | 78.95 | [9] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound based on the activities of related compounds.

Caption: The Cyclooxygenase (COX) Pathway and its inhibition by pyrazole derivatives.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Caption: Simplified representation of the cell cycle and inhibition by CDK inhibitors.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the potential therapeutic activities of compounds like this compound.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform two-fold serial dilutions in Mueller-Hinton broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

While specific data for this compound is currently unavailable, the extensive research on related pyrazole and nitro-pyrazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The potential targets and biological activities outlined in this guide, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective domains, offer a roadmap for future preclinical evaluation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals to initiate the exploration of this and other novel pyrazole-based compounds. It is imperative that any such investigation begins with a thorough in vitro screening to validate these hypothesized activities and establish a concrete pharmacological profile for the specific compound of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. inotiv.com [inotiv.com]

- 4. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Evaluation of 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The incorporation of a pyrazole nucleus is a key feature in several clinically approved drugs.[3] The functionalization of the pyrazole ring, including the introduction of a nitro group, has been a strategy to modulate the biological properties of these compounds. This guide focuses on the in vitro evaluation of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one derivatives, a specific scaffold of interest for potential therapeutic applications. While direct studies on this exact scaffold are limited, this document draws upon the broader knowledge of related nitro-pyrazole derivatives to provide a comprehensive overview of relevant in vitro assays and methodologies. The potential biological activities of these compounds span antimicrobial, anticancer, and anti-inflammatory domains.

Data Presentation: In Vitro Biological Activities of Related Pyrazole Derivatives

The following tables summarize quantitative data from in vitro studies on various pyrazole derivatives, offering a comparative look at their potential biological effects.

Table 1: Antibacterial Activity of Pyrazole Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [4] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [4] |

| Ciprofloxacin (Std.) | Escherichia coli | 0.5 | [4] |

| Ciprofloxacin (Std.) | Streptococcus epidermidis | 4 | [4] |

Table 2: Antifungal Activity of Pyrazole Analogs

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 2 | Aspergillus niger | 1 | [4] |

| Compound 3 | Microsporum audouinii | 0.5 | [4] |

| Clotrimazole (Std.) | Aspergillus niger | 2 | [4] |

| Clotrimazole (Std.) | Microsporum audouinii | 0.5 | [4] |

Table 3: Cytotoxicity of Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (nM) | Reference |

| 4a | NUGC (gastric) | 120-527 | [5] |

| 4b | HEPG2 (liver) | 428 | [5] |

| 4b | MCF-7 (breast) | 580 | [5] |

| 22a | Various | 33-442 | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud's dextrose agar for fungi).[4]

-

A suspension of the microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard.

b. Assay Procedure:

-

The test compounds are serially diluted in a liquid growth medium in a microtiter plate.[6]

-

An equal volume of the prepared inoculum is added to each well.[6]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Cell Culture and Treatment:

-

Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

b. Assay Procedure:

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours to allow the formazan crystals to form.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Enzyme Inhibition Assay (e.g., Kinase Inhibition)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific enzyme.

a. Reagent Preparation:

-

Prepare a kinase assay buffer.[7]

-

Reconstitute the recombinant human enzyme in a suitable buffer.[7]

-

Prepare stock solutions of the peptide substrate and ATP.[7]

-

Dissolve test compounds in DMSO to create stock solutions and then dilute to the desired concentrations in the assay buffer.[7]

b. Assay Procedure:

-

In a microplate, add the test compound, the enzyme, and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a specific temperature for a set time.

-

Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Diagrams of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow of the MTT Cytotoxicity Assay.

Caption: Simplified PI3K/Akt Signaling Pathway and a potential point of inhibition.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Structure-Activity Relationship (SAR) Studies of Nitropyrazole Derivatives: A Technical Guide

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a nitro (-NO2) group onto the pyrazole ring creates nitropyrazole derivatives, which often demonstrate enhanced or unique pharmacological profiles. The strong electron-withdrawing nature and hydrogen bonding capabilities of the nitro group can significantly influence the molecule's interaction with biological targets.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives. It covers their synthesis, summarizes quantitative biological data, details key experimental protocols, and visualizes complex relationships to offer a comprehensive resource for researchers, scientists, and drug development professionals. Beyond pharmacology, nitropyrazole derivatives are also notable as energetic materials, prized for their high energy and density.[6][7]

Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles can be broadly approached through two main strategies: the direct nitration of a pre-existing pyrazole ring or the construction of the pyrazole ring from nitro-containing precursors.

Common Synthetic Routes:

-

Direct Nitration of Pyrazole: The most common method involves the electrophilic nitration of pyrazole. This is typically achieved using a mixture of fuming nitric acid and sulfuric acid.[6] The position of nitration (C3, C4, or N1) can be controlled by reaction conditions and the nature of substituents already on the pyrazole ring.[7][8]

-

Rearrangement of N-Nitropyrazole: N-nitropyrazole, formed by nitration under specific conditions, can undergo thermal or acid-catalyzed rearrangement to yield C-nitrated pyrazoles, primarily 3-nitropyrazole.[7][8]

-

Cyclocondensation Reactions: The classical Knorr pyrazole synthesis can be adapted by using a hydrazine derivative and a 1,3-dicarbonyl compound that bears a nitro group.[1] This method allows for the controlled placement of the nitro group and other substituents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of nitropyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. Key modifications include the position of the nitro group and the nature of substituents at the N1, C3, and C5 positions.

-

Role of the Nitro Group: The position of the nitro group is critical. For instance, 4-nitropyrazole is a common and stable intermediate for further derivatization.[6][9] The strong electron-withdrawing properties of the nitro group can modulate the pKa of the molecule and influence its ability to form hydrogen bonds with target enzymes or receptors.

-

N1-Position Substituents: Alkylation or arylation at the N1 position significantly impacts lipophilicity and steric profile. In many cases, N-phenyl substitution is a key feature in potent antimicrobial or anticancer agents.[10] For example, in a series of meprin inhibitors, N-aryl moieties were introduced to modulate activity.[11]

-

C3 and C5-Position Substituents: These positions offer wide scope for modification.

-

Antimicrobial Activity: The introduction of halogenated phenyl rings or other heterocyclic moieties (like furan) at these positions can drastically enhance antibacterial or antifungal potency.[3][12] Compound 193, a pyrazole–phenylthiazole hybrid, showed a promising MIC value of 4 μg/mL against MRSA.[3]

-

Anticancer Activity: Large aromatic or heteroaromatic groups at C3 and C5 are often found in potent kinase inhibitors.[13] The substitution of fluorine or chlorine can enhance the bacteriostatic and cytotoxic effects.[3]

-

Anti-inflammatory Activity: The presence of specific side chains, such as carboxamides, can lead to significant anti-inflammatory effects.[4]

-

Quantitative SAR Data

The following tables summarize quantitative data from various studies, highlighting the potency of specific nitropyrazole derivatives against microbial and cancer targets.

Table 1: Antimicrobial Activity of Selected Nitropyrazole Derivatives

| Compound ID | Target Organism | Activity Type | Potency | Reference |

| Compound 3 | Escherichia coli | Antibacterial | MIC: 0.25 µg/mL | [4] |

| Compound 4 | Streptococcus epidermidis | Antibacterial | MIC: 0.25 µg/mL | [4] |

| Compound 193 | Methicillin-resistant S. aureus (MRSA) | Antibacterial | MIC: 4 µg/mL | [3] |

| Compound 2 | Aspergillus niger | Antifungal | MIC: 1 µg/mL | [4] |

Table 2: Anticancer & Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | Target | Activity Type | Potency (IC₅₀) | Reference |

| Compound 192 | DNA Gyrase | Enzyme Inhibition | 0.10 µM | [3] |

| Compound 22 | MCF-7 (Breast Cancer) | Cytotoxicity | 0.01 µM | [5] |

| Compound 22 | NCI-H460 (Lung Cancer) | Cytotoxicity | 0.03 µM | [5] |

| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | Various Cancer Cell Lines | Cytotoxicity | Micromolar concentrations | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of nitropyrazole derivatives. Below are methodologies for a key synthesis and a primary biological assay.

Detailed Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[6]

This method provides an efficient route to the 4-nitropyrazole core structure.

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (98%)

-

Fuming sulfuric acid (20% SO₃)

-

Ice, distilled water

-

Four-necked flask, stirrer, thermometer, dropping funnel

Procedure:

-

Step 1: Formation of Pyrazole Sulfate

-

To a 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid.

-

Slowly add 6.8 g (0.1 mol) of pyrazole while stirring.

-

Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

-

-

Step 2: Nitration

-

Prepare a nitrating mixture (nitrosulfuric acid) by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, maintaining the temperature between 0-10°C in an ice-water bath.

-

Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

-

Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution.

-

After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1.5 hours.

-

-

Step 3: Isolation and Purification

-

Pour the cooled reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate.

-

Collect the precipitate by filtration and wash thoroughly with ice water.

-

Dry the product under vacuum to obtain 4-nitropyrazole. The reported yield is approximately 85% after recrystallization with ethyl ether/hexane.

-

Detailed Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (nitropyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Preparation of Inoculum:

-

Culture the microorganism overnight on an appropriate agar plate.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. Typical concentration ranges might be from 128 µg/mL down to 0.25 µg/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

-

Results can also be read quantitatively using a plate reader at 600 nm.

-

Conclusion

Nitropyrazole derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies reveal clear patterns: specific substitutions at the N1, C3, and C5 positions, in conjunction with the electronically crucial nitro group, are key to tailoring the biological activity. Halogenation and the incorporation of bulky aromatic or heterocyclic moieties are consistently effective strategies for enhancing antimicrobial and anticancer potency. The synthetic accessibility of the nitropyrazole core allows for extensive derivatization, enabling the systematic optimization of lead compounds. Future research will likely focus on refining these derivatives to improve selectivity, reduce toxicity, and overcome drug resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes | MDPI [mdpi.com]

Exploring the chemical reactivity of the nitro group in pyrazole rings

An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in Pyrazole Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1][2] The introduction of a nitro group (–NO₂) onto the pyrazole ring dramatically alters its chemical character. As a potent electron-withdrawing group, the nitro moiety deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[3][4] Furthermore, the nitro group serves as a critical synthetic handle, readily transformable into other key functional groups, most notably the amino group, which is a common feature in biologically active compounds.[5][6] This guide provides a detailed exploration of the principal reaction pathways involving the nitro group on a pyrazole core, offering insights into its reactivity, synthetic utility, and practical application.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group renders the pyrazole ring electron-deficient, making it susceptible to attack by nucleophiles. This SNAr reaction is one of the most important transformations for functionalizing nitropyrazoles.

Regioselectivity

The position of nucleophilic attack is highly dependent on the substitution pattern of the pyrazole ring, particularly the presence or absence of a substituent on the N1 nitrogen.

-

N-Unsubstituted Nitropyrazoles: In N-unsubstituted poly-nitrated pyrazoles, such as 3,4,5-trinitropyrazole (TNP), nucleophilic substitution typically occurs at the C4 position.[7]

-

N-Substituted Nitropyrazoles: When the N1 position is occupied by a substituent (e.g., alkyl, aryl), the regioselectivity shifts. In N-substituted 3,4,5-trinitropyrazoles, the nitro group at the C5 position is preferentially replaced.[7][8] Similarly, in N-substituted 3,4-dinitropyrazoles, substitution occurs regioselectively at the C3-position.[8] Studies comparing isomeric N-substituted nitropyrazoles have shown that the nitro group at position 5 is significantly more reactive towards nucleophiles than one at position 3.[9]

This predictable regioselectivity allows for controlled synthesis of specifically functionalized pyrazole derivatives.

Quantitative Data on Nucleophilic Substitution

The following table summarizes yields for various nucleophilic substitution reactions on nitropyrazoles, demonstrating the versatility of this transformation with S-, O-, and N-nucleophiles.[8][10]

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 1-Amino-3,5-dinitropyrazole | Thiophenol | 1-Amino-3-nitro-5-(phenylthio)pyrazole | 85% | [10] |

| 1-Amino-3,5-dinitropyrazole | Sodium methoxide | 1-Amino-3-nitro-5-methoxypyrazole | 78% | [10] |

| 1,5-Dimethyl-3,4-dinitropyrazole | Hydrazine hydrate | 3-Hydrazino-1,5-dimethyl-4-nitropyrazole | 90% | [8] |

| 1-Methoxymethyl-3,4,5-trinitropyrazole | Piperidine | 1-Methoxymethyl-5-piperidino-3,4-dinitropyrazole | 88% | [8] |

| 4-Chloro-3,5-dinitropyrazole | Methylamine (aq. 40%) | 3,5-Dinitro-4-methylaminopyrazole | 65% | [7] |

Experimental Protocol: Synthesis of 3,5-Dinitro-4-methylaminopyrazole[7]

This protocol details the nucleophilic substitution of a chloro group activated by two nitro groups, a reaction closely related to the direct substitution of a nitro group.

-

Reaction Setup: To a solution of 4-chloro-3,5-dinitropyrazole (1.0 g, 4.8 mmol) in ethanol (20 mL) within a stainless steel autoclave, add a 40% aqueous solution of methylamine (1.5 mL, 19.2 mmol).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 80°C. Maintain this temperature with stirring for 4 hours.

-

Work-up: After cooling to room temperature, carefully vent the autoclave. The resulting precipitate is collected by filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3,5-dinitro-4-methylaminopyrazole.

-

Yield: The typical yield for this procedure is approximately 65%.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other advanced materials.[11][12] The resulting aminopyrazoles are versatile building blocks for creating libraries of compounds for drug discovery.[13] While catalytic hydrogenation using Pd/C is common, several other effective methods are available.[5]

Common Reduction Methods

A variety of reducing agents can be employed, each with its own advantages regarding cost, selectivity, and ease of work-up.

| Reagent System | Solvent(s) | Temperature | Typical Yield (%) | Notes | Reference |

| Ni-Re (aq. slurry), Hydrazine hydrate | Ethanol or 2-Propanol | 40-50°C | 80-95% | Dropwise addition of hydrazine. Clean reaction with simple filtration work-up. | [5] |

| SnCl₂ · 2H₂O, conc. HCl | Ethanol | Reflux | Good to excellent | Common and effective; work-up can be more involved to remove tin salts. | [5] |

| Fe powder, NH₄Cl | Ethanol/Water | Room Temp. | Good | Cost-effective and milder than SnCl₂; easy work-up via filtration through celite. | [5] |

| NaBH₄, NiCl₂ (or CoCl₂) | Methanol | Room Temp. - 50°C | Good | Provides mild reaction conditions suitable for sensitive substrates. | [5] |

Experimental Protocol: General Reduction of a Nitropyrazole using Ni-Re and Hydrazine[5]

This protocol provides a general method for the clean and high-yielding reduction of nitropyrazoles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the nitropyrazole substrate (1.0 eq) and a catalytic amount of aqueous Nickel-Raney slurry in ethanol.

-

Reagent Addition: Heat the suspension to 40-50°C. Add hydrazine hydrate (3.0-5.0 eq) dropwise via the dropping funnel over 30 minutes, controlling the rate to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-15 hours).

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the nickel catalyst. Wash the celite pad with additional ethanol.

-

Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude aminopyrazole can be purified by recrystallization from an appropriate solvent system.

Influence on Electrophilic Aromatic Substitution

While the primary reactivity of the nitro group involves being a target for reduction or substitution, its presence profoundly influences the pyrazole ring's reactivity toward electrophiles. The nitro group is a powerful deactivating group, making electrophilic substitution on a nitrated pyrazole ring significantly more difficult than on an unsubstituted pyrazole.[3][14]

The initial nitration of pyrazole itself, typically with a mixture of nitric and sulfuric acid, proceeds readily to yield 4-nitropyrazole, demonstrating that the C4 position is the most susceptible to electrophilic attack.[3][15] Once a nitro group is present, further electrophilic substitution requires harsh conditions and is generally disfavored.

Other Key Reactions

Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions.[16][17] In this context, the nitro group can serve as a leaving group, enabling nitropyrazoles to act as electrophilic partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[16] This approach avoids the need to first convert the nitropyrazole to a halo-pyrazole, offering a more atom-economical pathway.

Ring-Opening and Rearrangement Reactions

Under specific conditions, the pyrazole ring itself can undergo transformation. In an unusual example, the thermolysis of a 5-azido-4-nitropyrazole derivative in acetic acid did not lead to the expected furoxan formation. Instead, it initiated a complex cascade involving a transient nitrene, pyrazole ring-opening, and recyclization. This process resulted in the formal oxidation of a remote methyl group and the reduction of the azide to an amine, all while leaving the nitro group intact.[18][19][20] Such reactions, while not general, highlight the unique and sometimes unexpected reactivity pathways available to highly functionalized pyrazole systems.

Cycloaddition Reactions

The nitro group's electron-withdrawing ability is crucial in [3+2] cycloaddition reactions where nitro-substituted alkenes are used to construct pyrazole or pyrazoline rings.[21][22] While the nitro group on a pre-formed pyrazole ring is not typically a direct participant in cycloadditions, its electronic influence is a key factor in the design of pyrazole-based compounds and their precursors.

Visualizations of Workflows and Logic

The following diagrams, rendered using Graphviz, illustrate key synthetic pathways and logical relationships in nitropyrazole chemistry, adhering to strict design specifications for clarity and contrast.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles | Semantic Scholar [semanticscholar.org]

- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]

- 21. mdpi.com [mdpi.com]

- 22. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS Number: 3919-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated aromatic compound belonging to the isoxazole class of heterocyclic molecules.[1] Its chemical structure, featuring a substituted phenyl ring attached to a methylisoxazole carboxylic acid moiety, makes it a compound of interest in medicinal chemistry and pharmaceutical sciences. This molecule is primarily known as a process-related impurity and a degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin, where it is designated as Flucloxacillin Impurity D.[2][3] Consequently, its synthesis, characterization, and toxicological assessment are of significant importance for quality control in the pharmaceutical industry.[2]